molecular formula C16H14O4 B3029374 2-Propen-1-one, 1-(2-hydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)- CAS No. 63529-06-6

2-Propen-1-one, 1-(2-hydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)-

Cat. No.: B3029374
CAS No.: 63529-06-6
M. Wt: 270.28 g/mol
InChI Key: MOESXQFGHNEYAH-UHFFFAOYSA-N
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Description

2-Propen-1-one, 1-(2-hydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)- is an organic compound known for its unique structure and properties. This compound is a type of chalcone, which is a class of flavonoids. Chalcones are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1-(2-hydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxy-4-methoxybenzaldehyde and 4-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as solid bases can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 1-(2-hydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or diols.

    Reduction: Reduction reactions can convert the compound into saturated ketones or alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for electrophilic aromatic substitution reactions.

Major Products

    Oxidation: Epoxides, diols

    Reduction: Saturated ketones, alcohols

    Substitution: Various substituted chalcones

Scientific Research Applications

2-Propen-1-one, 1-(2-hydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.

    Biology: Exhibits antimicrobial, anti-inflammatory, and antioxidant properties, making it useful in biological studies.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antidiabetic activities.

    Industry: Used in the development of organic light-emitting diodes (OLEDs) and other advanced materials.

Mechanism of Action

The biological activity of 2-Propen-1-one, 1-(2-hydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)- is primarily due to its ability to interact with various molecular targets and pathways. It can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. Additionally, it can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propen-1-one, 1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)
  • 2-Propen-1-one, 1-(2-hydroxy-4-methoxyphenyl)-3-phenyl
  • 2-Propen-1-one, 1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)

Uniqueness

Compared to similar compounds, 2-Propen-1-one, 1-(2-hydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)- has unique structural features that contribute to its distinct biological activities. The presence of both hydroxy and methoxy groups enhances its ability to interact with various biological targets, making it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

1-(2-hydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-20-13-7-8-14(16(19)10-13)15(18)9-4-11-2-5-12(17)6-3-11/h2-10,17,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOESXQFGHNEYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343791
Record name 2-Propen-1-one, 1-(2-hydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32274-67-2
Record name 2-Propen-1-one, 1-(2-hydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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